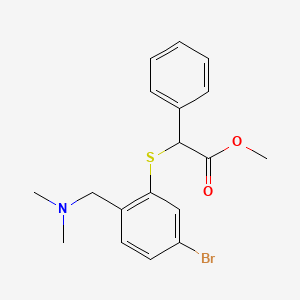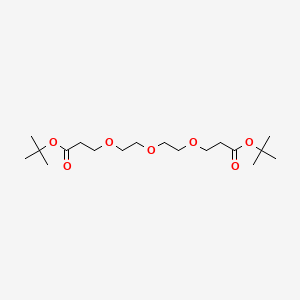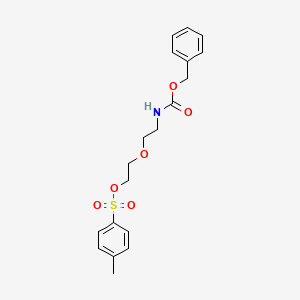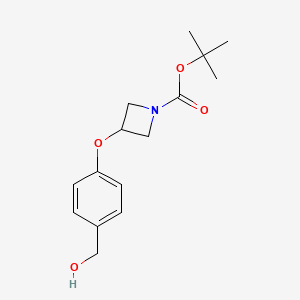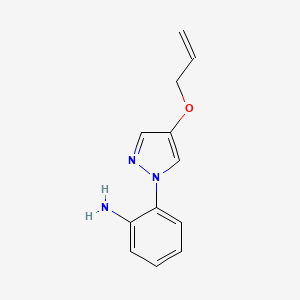
Boc-PEG2-benzyl ester
Descripción general
Descripción
Boc-PEG2-benzyl ester is a compound with the chemical formula C19H29NO6 . It is a type of Polyethylene Glycol (PEG) linker that is often used in scientific research . The Boc protection group can be easily removed under acidic conditions to release the free amine .
Synthesis Analysis
The synthesis of Boc-PEG2-benzyl ester involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A revised benzyl transfer protocol has been developed where N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .Molecular Structure Analysis
The molecular structure of Boc-PEG2-benzyl ester is represented by the chemical formula C19H29NO6 . This indicates that it contains 19 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving Boc-PEG2-benzyl ester are typically catalyzed by either an acid or a base . One such reaction is hydrolysis, which is the process of splitting the ester with water . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-PEG2-benzyl ester has a molecular weight of 367.44 . It is a type of PEG linker, which means it has good water solubility and compatibility .Mecanismo De Acción
Safety and Hazards
The safety data sheet for Boc-PEG2-benzyl ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
Boc-PEG2-benzyl ester is a valuable compound in scientific research and development . Its use in the synthesis of a series of PROTACs suggests potential applications in the development of new therapeutics . Furthermore, the ability to easily remove the Boc group under acidic conditions opens up possibilities for conjugation with amine reactive biomolecules .
Propiedades
IUPAC Name |
benzyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSFIHBAGVVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131929 | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-PEG2-benzyl ester | |
CAS RN |
2028284-76-4 | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxymethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B8132627.png)

![(S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8132644.png)




